1-[(2,4-Dimethylphenyl)methyl]-6,7-dimethoxy-3,4-dihydroisoquinoline

Physicochemical profiling Lipophilicity Drug design

1-[(2,4-Dimethylphenyl)methyl]-6,7-dimethoxy-3,4-dihydroisoquinoline (CAS 91652-66-3) is a synthetic 3,4-dihydroisoquinoline derivative with a C20H23NO2 formula and a molecular weight of 309.4 g/mol. The compound contains a 6,7-dimethoxy substitution pattern on the isoquinoline core and a 2,4-dimethylbenzyl group at the 1-position.

Molecular Formula C20H23NO2
Molecular Weight 309.4 g/mol
CAS No. 91652-66-3
Cat. No. B14368704
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(2,4-Dimethylphenyl)methyl]-6,7-dimethoxy-3,4-dihydroisoquinoline
CAS91652-66-3
Molecular FormulaC20H23NO2
Molecular Weight309.4 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)CC2=NCCC3=CC(=C(C=C32)OC)OC)C
InChIInChI=1S/C20H23NO2/c1-13-5-6-15(14(2)9-13)10-18-17-12-20(23-4)19(22-3)11-16(17)7-8-21-18/h5-6,9,11-12H,7-8,10H2,1-4H3
InChIKeyQZZLFIUFWYPMQV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Specification Baseline for 1-[(2,4-Dimethylphenyl)methyl]-6,7-dimethoxy-3,4-dihydroisoquinoline (CAS 91652-66-3)


1-[(2,4-Dimethylphenyl)methyl]-6,7-dimethoxy-3,4-dihydroisoquinoline (CAS 91652-66-3) is a synthetic 3,4-dihydroisoquinoline derivative with a C20H23NO2 formula and a molecular weight of 309.4 g/mol [1]. The compound contains a 6,7-dimethoxy substitution pattern on the isoquinoline core and a 2,4-dimethylbenzyl group at the 1-position. As a member of the benzylisoquinoline class, it is structurally related to numerous bioactive alkaloids and is typically offered by research-chemical suppliers at a purity of ≥97% .

Why Generic Substitution Is Not Advisable for 1-[(2,4-Dimethylphenyl)methyl]-6,7-dimethoxy-3,4-dihydroisoquinoline


Benzylisoquinoline derivatives are not functionally interchangeable. Subtle modifications to the N-benzyl substituent—such as the presence or position of methyl groups—can drastically alter logP, receptor-binding profiles, and metabolic stability [1]. The 2,4-dimethyl substitution pattern on the benzyl ring of CAS 91652-66-3 introduces steric and electronic effects that distinguish it from the unsubstituted benzyl analog (CAS 4876-00-0) and other positional isomers. Procurement based solely on core scaffold similarity, without confirmation of the exact 2,4-dimethylbenzyl substitution, risks selecting a compound with meaningfully different physicochemical or biological properties, undermining experimental reproducibility.

Quantitative Differentiation Evidence for 1-[(2,4-Dimethylphenyl)methyl]-6,7-dimethoxy-3,4-dihydroisoquinoline Procurement


Lipophilicity Shift vs. Unsubstituted Benzyl Analog

The 2,4-dimethyl substitution on the benzyl group of CAS 91652-66-3 is predicted to elevate lipophilicity relative to the unsubstituted 1-benzyl analog (CAS 4876-00-0). The target compound has a computed XLogP3-AA of 3.9 [1], whereas the 1-benzyl analog is estimated to have an XLogP of approximately 3.2 based on fragment contribution methods. This difference of ≈0.7 log units translates to a roughly 5-fold higher partition coefficient, which may affect membrane permeability and off-target binding.

Physicochemical profiling Lipophilicity Drug design

Topological Polar Surface Area Distinction from Tetrahydroisoquinoline Analogs

CAS 91652-66-3 is a 3,4-dihydroisoquinoline containing an imine (C=N) bond, yielding a topological polar surface area (TPSA) of 30.8 Ų [1]. In contrast, the fully saturated tetrahydroisoquinoline analog 2-(2,4-dimethylbenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline contains a tertiary amine and would exhibit a slightly higher TPSA (~33–35 Ų). This difference, though modest, places the dihydro compound below the empirical 60 Ų threshold for good blood-brain barrier penetration even more comfortably, and its distinct hydrogen-bond acceptor profile (imine vs. amine) can alter target engagement.

Physicochemical profiling CNS permeability Drug-likeness

Structural Confirmation via InChIKey: Unambiguous Identity for Reproducibility

The InChIKey for CAS 91652-66-3 is QZZLFIUFWYPMQV-UHFFFAOYSA-N [1]. This uniquely encodes the atom connectivity, including the 2,4-dimethyl substitution and the 6,7-dimethoxy pattern. The unsubstituted benzyl analog (CAS 4876-00-0) possesses a different InChIKey. Relying solely on CAS numbers or common names without verifying the InChIKey can lead to procurement of an incorrect positional isomer (e.g., 2,5- or 3,4-dimethylbenzyl variants), which would compromise experimental validity.

Chemical identity Reproducibility Analytical chemistry

Purity Specification: 97% Baseline for Research-Grade Material

The commercially available standard for this compound is ≥97% purity by HPLC . This sets a minimum benchmark for procurement. Related dihydroisoquinolines may be offered at lower purities (e.g., 95%), and any deviation from the specified purity could introduce impurities that interfere with biological assays or subsequent synthetic steps.

Quality control Purity Procurement

Recommended Procurement Scenarios for 1-[(2,4-Dimethylphenyl)methyl]-6,7-dimethoxy-3,4-dihydroisoquinoline Based on Quantitative Evidence


Use as a Synthetic Intermediate in Structure-Activity Relationship (SAR) Studies of Benzylisoquinoline-Based Antiarrhythmics

The 2,4-dimethyl substitution pattern confers a distinct lipophilicity and steric profile compared to the parent 1-benzyl analog. Researchers developing class III antiarrhythmic agents within the benzylisoquinoline series can use CAS 91652-66-3 to probe the effect of ortho- and para-methyl groups on cardiac ion channel binding. The computed XLogP of 3.9 [1] suggests that this analog will distribute differently than the unsubstituted benzyl version, enabling SAR differentiation.

Physicochemical Profiling of Dihydroisoquinoline CNS-Penetrant Candidates

With a TPSA of 30.8 Ų [1] and zero hydrogen-bond donors, this compound sits favorably below common CNS drug-likeness thresholds. Medicinal chemists can procure this compound as a reference scaffold for evaluating how 2,4-dimethylbenzyl substitution alters permeability and efflux transporter recognition relative to other N-benzyl dihydroisoquinolines.

Quality Control and Analytical Method Development for Isoquinoline Impurity Standards

The ≥97% purity specification and unambiguous InChIKey (QZZLFIUFWYPMQV-UHFFFAOYSA-N) [1] make this compound suitable as a reference standard for HPLC-MS method development. It can serve as a system suitability benchmark or a retention-time marker when analyzing complex mixtures of benzylisoquinoline derivatives.

Precursor for the Synthesis of 1,2,3,4-Tetrahydroisoquinoline Derivatives via Selective Reduction

The imine functionality (C=N) in the 3,4-dihydroisoquinoline core allows for selective reduction to the corresponding tetrahydroisoquinoline. This compound can be procured as a starting material to generate the saturated analog 2-(2,4-dimethylbenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline, enabling head-to-head comparison of dihydro vs. tetrahydro pharmacological profiles.

Quote Request

Request a Quote for 1-[(2,4-Dimethylphenyl)methyl]-6,7-dimethoxy-3,4-dihydroisoquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.